molecular formula C23H16FN3O B3439857 1-{4-[(2-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[4,3-a]quinoline

1-{4-[(2-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B3439857
M. Wt: 369.4 g/mol
InChI Key: GCDZYCBQHFFYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{4-[(2-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[4,3-a]quinoline” is a derivative of the [1,2,4]triazolo[4,3-a]quinoline class . It has a molecular formula of C23H16FN3O and a molecular weight of 369.39 . This compound is part of the 1,2,4-triazole class, which is known for its medicinal attributes such as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoline derivatives is stable and difficult to cleave . The 1,2,4-triazole acts as isosteres of amide, ester, and carboxylic acid . It can be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom .

Future Directions

The [1,2,4]triazolo[4,3-a]quinoline class of compounds, to which “1-{4-[(2-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[4,3-a]quinoline” belongs, shows promise in the field of medicinal chemistry . Future research could focus on the development of novel potential drug candidates having better efficacy and selectivity . The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is also an interesting precursor for the design of potent antimicrobial agents with multitarget inhibition .

Properties

IUPAC Name

1-[4-[(2-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c24-20-7-3-1-6-18(20)15-28-19-12-9-17(10-13-19)23-26-25-22-14-11-16-5-2-4-8-21(16)27(22)23/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDZYCBQHFFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)OCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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